molecular formula C19H15N3OS B5800286 N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide

N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide

Katalognummer B5800286
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: WMJQGCVWXWPRMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAC-1 was first synthesized in 2005, and since then, numerous studies have been conducted to explore its mechanism of action, physiological effects, and potential applications in various fields of research.

Wirkmechanismus

The mechanism of action of PAC-1 involves the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. PAC-1 binds to a specific site on procaspase-3, inducing a conformational change that leads to its activation. This results in the cleavage of various cellular proteins and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that PAC-1 has a selective effect on cancer cells, inducing apoptosis in a variety of cancer cell lines while having minimal effects on normal cells. PAC-1 has also been shown to inhibit tumor growth in animal models, further supporting its potential as a cancer therapeutic.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of PAC-1 is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a promising candidate for combination therapy with other agents that may have more toxic side effects. One limitation of PAC-1 is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for the study of PAC-1. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of PAC-1's potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and to optimize its use in cancer therapy.

Synthesemethoden

The synthesis of PAC-1 involves a multi-step process that includes the reaction of 3-aminopyridine with carbon disulfide to form 3-pyridinecarbonothioyl chloride. This intermediate is then reacted with 4-biphenylamine to produce PAC-1. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for chemotherapy. PAC-1 has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

Eigenschaften

IUPAC Name

4-phenyl-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-18(22-19(24)21-17-7-4-12-20-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJQGCVWXWPRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylcarbamothioyl)biphenyl-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.